1-(5-Amino-2-ethoxy-phenyl)hexahydropyrimidine-2,4-dione
Description
1-(5-Amino-2-ethoxy-phenyl)hexahydropyrimidine-2,4-dione is a pyrimidine dione derivative characterized by a hexahydropyrimidine core substituted with a 5-amino-2-ethoxyphenyl group. The ethoxy and amino substituents on the phenyl ring likely influence solubility, bioavailability, and intermolecular interactions, as seen in related compounds .
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-(5-amino-2-ethoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H15N3O3/c1-2-18-10-4-3-8(13)7-9(10)15-6-5-11(16)14-12(15)17/h3-4,7H,2,5-6,13H2,1H3,(H,14,16,17) |
InChI Key |
JESZLHYJNOCJLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-2-ethoxyphenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 5-amino-2-ethoxybenzoic acid with appropriate reagents to form the diazinane-dione core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions.
Industrial Production Methods
Industrial production of 1-(5-amino-2-ethoxyphenyl)-1,3-diazinane-2,4-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Reaction Conditions and Catalysts
-
Catalysts : Acidic conditions (e.g., 12-tungstophosphoric acid, zinc chloride) or solvent-free methods with microwave irradiation may enhance yields .
-
Substrate Compatibility : The presence of electron-donating groups (e.g., ethoxy) on the aldehyde could influence reactivity, potentially requiring optimized catalyst concentrations .
Structural Modifications and Functionalization
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Substitution Reactions : The amino group might be introduced post-synthesis via amination of a nitro group or nucleophilic substitution of a halogen .
-
Derivatization : Further reactions such as alkylation or acylation could introduce additional functionality to the pyrimidine core .
Comparative Analysis of Similar Compounds
| Feature | 1-(5-Amino-2-ethoxy-phenyl)hexahydropyrimidine-2,4-dione | 1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione |
|---|---|---|
| Substituents | Amino, ethoxy | Bromo, fluoro |
| Key Reaction Steps | Biginelli-like synthesis, possible post-synthesis amination | Biginelli reaction with halogenated aldehyde |
| Biological Activity | Potentially antimicrobial/anticancer (inferred similarity) | Demonstrated antimicrobial and anticancer properties |
Challenges and Considerations
-
Functional Group Interference : The amino group may require protective strategies during synthesis to avoid participation in side reactions .
-
Regioselectivity : Substituent positioning (e.g., amino at position 5) could influence reaction outcomes and biological activity.
Note : The provided synthesis rationale is inferred from analogous compounds due to limited direct literature on the exact structure.
Scientific Research Applications
1-(5-amino-2-ethoxyphenyl)-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-amino-2-ethoxyphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Variations
The hexahydropyrimidine-2,4-dione scaffold is common in several derivatives, but substituents critically modulate their properties. Key analogs include:
Key Observations :
- Solubility and Polarity: The ethoxy and amino groups in the target compound may improve water solubility compared to non-polar analogs like the benzyl-substituted derivative (360.41 g/mol) . However, the hydroxyethoxy group in the compound from (292.29 g/mol) likely offers superior hydrophilicity.
- Crystallinity: The benzyl-substituted analog forms a triclinic crystal lattice with extensive hydrogen bonding (e.g., N–H···O interactions at 2.8–3.0 Å), which could stabilize the solid state but reduce bioavailability . The target compound’s amino group may similarly participate in hydrogen bonding.
- Synthetic Accessibility : Derivatives with acetoxy or methoxy substituents (e.g., compounds 3, 5, 8 in ) are synthesized via acetylation or methylation of hydroxyl precursors, suggesting that the ethoxy group in the target compound could be introduced through analogous alkylation steps.
Biological Activity
1-(5-Amino-2-ethoxy-phenyl)hexahydropyrimidine-2,4-dione is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications based on various studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the condensation of appropriate precursors under controlled conditions. Various methods have been explored to optimize yield and purity.
Antioxidant Activity
Research indicates that derivatives of hexahydropyrimidine exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound showed a marked ability to scavenge free radicals, reducing oxidative stress in cellular models .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Anticancer Properties
Several studies have reported the anticancer effects of hexahydropyrimidine derivatives. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines (e.g., MCF-7 and MDA-MB-231). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, leading to inhibited tumor growth .
Case Studies
The biological activities of this compound can be attributed to:
- Free Radical Scavenging : The presence of amino and ethoxy groups enhances electron donation capabilities.
- Cytokine Modulation : Inhibition of NF-kB signaling pathways reduces inflammatory mediator production.
- Apoptosis Induction : Activation of caspase pathways leads to programmed cell death in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5-Amino-2-ethoxy-phenyl)hexahydropyrimidine-2,4-dione, and how can reaction yields be optimized?
- Methodological Answer : Synthesis often involves condensation reactions between alkyl diamines and aldehydes/ketones, as seen in analogous hexahydropyrimidine derivatives . One-pot multicomponent reactions (e.g., Biginelli-type reactions) are common for dihydropyrimidine scaffolds, with optimization via temperature control (80–120°C), solvent selection (e.g., ethanol or acetonitrile), and catalysts like HCl or Lewis acids . Yield improvements may require iterative DOE (Design of Experiments) to assess variables such as molar ratios, reaction time, and purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : X-ray crystallography provides definitive structural data, including bond angles and torsion angles, as demonstrated in related hexahydropyrimidine derivatives (e.g., C18–C17–H17: 119.4°; C19–C18–C17: 119.1°) . Complementary techniques include:
- NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and hexahydropyrimidine ring protons (δ 1.5–4.0 ppm).
- IR : Identify carbonyl stretches (~1700 cm⁻¹ for dione groups) and amine N–H stretches (~3300 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .
Advanced Research Questions
Q. How can computational modeling enhance the design of experiments for synthesizing and modifying this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches can identify energetically favorable intermediates, while molecular docking evaluates potential bioactivity . Software like Gaussian or ORCA integrates with experimental data to optimize conditions (e.g., solvent polarity, temperature) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or XRD data (e.g., unexpected coupling constants or crystallographic packing) require cross-validation:
- Dynamic NMR : Assess conformational flexibility in solution.
- SC-XRD : Compare experimental data with computational crystallography (e.g., Mercury software) .
- Theoretical Frameworks : Apply Karplus equations for vicinal coupling constants or Hirshfeld surface analysis for intermolecular interactions .
Q. What methodologies are used to evaluate the compound’s biological activity, and how are mechanistic insights gained?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., dihydrofolate reductase) using spectrophotometric methods.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .
- Molecular Dynamics Simulations : Track ligand-receptor binding stability over time (e.g., GROMACS) to identify key interactions (e.g., hydrogen bonds with active-site residues) .
Q. How can solvent and pH conditions be optimized for stability during biological assays?
- Methodological Answer : Stability studies under varied pH (e.g., 4–9) and solvents (DMSO, PBS) are critical. Use HPLC-UV to monitor degradation products. Buffer systems (e.g., ammonium acetate, pH 6.5) from pharmacopeial standards ensure reproducibility . Accelerated stability testing (40°C/75% RH) identifies optimal storage conditions .
Q. What advanced techniques elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Isotopic Labeling : Track atom transfer using ¹³C or ²H isotopes in intermediate trapping experiments.
- In Situ IR/Raman Spectroscopy : Monitor real-time carbonyl or amine group transformations .
- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms .
Q. How do steric and electronic effects influence the compound’s reactivity in functionalization reactions?
- Methodological Answer : Substituent effects are quantified via Hammett plots (σ values) or steric maps (e.g., Tolman cone angles). For example, the ethoxy group’s electron-donating nature may activate the phenyl ring for electrophilic substitution, while the hexahydropyrimidine ring’s rigidity affects stereoselectivity in alkylation reactions .
Methodological Resources
- Structural Data : Crystallographic parameters (e.g., C–C bond lengths: 1.54 Å; torsion angles: −176.6°) from XRD .
- Computational Tools : Reaction path search algorithms (e.g., GRRM) and DFT packages (e.g., VASP) .
- Biological Assays : Standardized protocols from pharmacopeial guidelines (e.g., EP Reference Standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
